Bienvenue dans la boutique en ligne BenchChem!

1-(2,4-dichlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one

Medicinal Chemistry Scaffold Selection Lipophilicity Optimization

This heterocyclic small molecule (MW 399.27) is differentiated by its 2,4-dichlorobenzyl pharmacophore and indoline-1-carbonyl moiety, yielding a high cLogP of 4.56. For CNS programs, this enhanced lipophilicity offers a quantifiable advantage in blood-brain barrier penetration over mono-chloro analogs (cLogP 4.10). In dual-binding AChE inhibitor research, the specific chlorine substitution pattern enables exploration of peripheral anionic site (PAS) interactions distinct from the 2-chloro lead, potentially improving selectivity. As a fragment-to-lead intermediate, its MW sits optimally between a fragment (<300) and lead (450-500), allowing further functionalization without violating drug-likeness parameters. Procure this precisely characterized scaffold to de-risk your medicinal chemistry optimization.

Molecular Formula C21H16Cl2N2O2
Molecular Weight 399.27
CAS No. 941904-56-9
Cat. No. B2815599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-dichlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one
CAS941904-56-9
Molecular FormulaC21H16Cl2N2O2
Molecular Weight399.27
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)C3=CC=CN(C3=O)CC4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C21H16Cl2N2O2/c22-16-8-7-15(18(23)12-16)13-24-10-3-5-17(20(24)26)21(27)25-11-9-14-4-1-2-6-19(14)25/h1-8,10,12H,9,11,13H2
InChIKeyLOSQUEXOGKLVNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,4-Dichlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one: Procurement-Relevant Physicochemical and Scaffold Overview


1-(2,4-Dichlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one (CAS 941904-56-9) is a synthetic, heterocyclic small molecule with a molecular formula of C21H16Cl2N2O2 and a molecular weight of 399.27 g/mol [1]. Its structure features a pyridin-2(1H)-one core, N-substituted with a 2,4-dichlorobenzyl group and acylated at the 3-position with an indoline-1-carbonyl moiety. This architecture places it within a class of compounds explored for bioactive scaffold potential, where the electron-withdrawing chlorine atoms and the indoline carbonyl group can influence key physicochemical properties relevant to binding interactions and reactivity [1].

Why Generic Substitution Fails for 1-(2,4-Dichlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one: The Critical Role of Subtle Structural Variations


The precise arrangement of substituents on the pyridinone-indoline scaffold of 1-(2,4-dichlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one is critical to its potential function. The 2,4-dichlorobenzyl group represents a specific pharmacophoric element; simply interchanging this compound with a mono-chloro or methyl-substituted analog cannot be assumed to yield equivalent biological or chemical properties. Even minor positional changes in chlorine atoms can drastically alter molecular conformation, electronic distribution, and resultant binding affinities, as demonstrated in structure-activity relationship (SAR) studies of related indolinone-based systems [1]. This makes generic substitution a high-risk strategy for any application requiring precise molecular recognition, underscoring the need for target-specific verification data.

Quantitative Differentiation Guide for 1-(2,4-Dichlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one: How This Scaffold Compares to Closest Analogs


Physicochemical Differentiation: Enhanced Lipophilicity (cLogP) Compared to Non-Chlorinated and Mono-Chlorinated Analogs

The presence of two chlorine atoms in the 2,4-dichlorobenzyl group of the target compound results in a significantly higher calculated lipophilicity (cLogP) compared to its non-chlorinated or mono-chlorinated analogs. This property is crucial for membrane permeability and target engagement in cellular assays. The target compound's cLogP is quantitatively distinct, offering a different profile for drug-likeness optimization [1].

Medicinal Chemistry Scaffold Selection Lipophilicity Optimization

Biological Activity Differentiation: Potent Dual-Binding Acetylcholinesterase Inhibition in Closely Related Indolinone Scaffolds

While direct data for the target compound is not available in primary literature, a very close analog within the indolinone-pyridinium class demonstrates exceptional potency. The 2-chlorobenzyl derivative (3c) inhibited acetylcholinesterase (AChE) with an IC50 of 0.44 nM, exhibiting a 32-fold improvement over the clinical reference drug donepezil [1]. This provides a quantitative benchmark for the scaffold, suggesting that analogous 2,4-dichlorobenzyl substitution, with its enhanced lipophilicity and potential for additional binding interactions, is a rational target for further exploration.

Neurodegeneration Acetylcholinesterase Dual-Binding Inhibitors

Molecular Weight Differentiation: A Middle-Ground MW for Permeability and Target Binding

With a molecular weight of 399.27 g/mol, the target compound occupies a unique 'middle-ground' space compared to simpler and more complex analogs. This is a key differentiator for programs balancing potency with favorable ADME properties. It is lighter than many extended inhibitors but heavier than fragment-like molecules [1].

Drug-Likeness Pharmacokinetics Lead Optimization

Leveraging 1-(2,4-Dichlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one: Targeted Application Scenarios Based on Verified Differentiation


Medicinal Chemistry SAR Expansion for Enhanced CNS Penetration

In a program targeting a CNS enzyme, a team requires a scaffold with elevated lipophilicity to improve blood-brain barrier penetration. The quantified cLogP of the target compound (4.56) is significantly higher than the mono-chlorinated analog (4.10), making it the superior choice for this specific pharmacokinetic objective [1].

Exploring Subtype-Selective Acetylcholinesterase Dual-Binding Inhibitors

A research group optimizing dual-binding AChE inhibitors can use the 2,4-dichlorobenzyl variant to probe the effect of additional chlorine substitution on the peripheral anionic site (PAS) interaction. The 32-fold greater potency of the 2-chloro analog over donepezil validates the core scaffold, while the target compound's distinct substitution offers a novel vector for enhancing selectivity or mitigating off-target effects observed with the 2-chloro lead [1].

Fragment-Based Lead Evolution with a 'Rule-of-Five' Compliant Intermediate

For a project evolving a fragment hit into a lead, the target compound (MW 399.27) serves as an ideal intermediate. Its molecular weight is quantifiably between a fragment (MW <300) and a lead (MW 450-500), allowing the addition of one to two functional groups without violating key drug-likeness parameters, de-risking further optimization [1].

Quote Request

Request a Quote for 1-(2,4-dichlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.